3-(2-Methylaminoethyl)indol-5-ol oxalate

Vue d'ensemble

Description

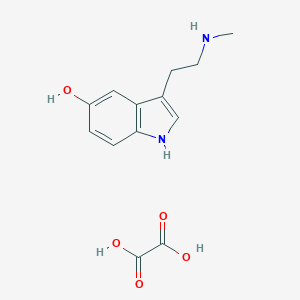

L’oxalate de N-oméga-méthyl-5-hydroxytryptamine est un composé biochimique de formule empirique C13H16N2O5 et de masse moléculaire 280,28 . Ce composé est un dérivé de la sérotonine et est utilisé dans diverses applications de recherche scientifique, notamment dans l’étude des récepteurs de la sérotonine .

Méthodes De Préparation

La synthèse de l’oxalate de N-oméga-méthyl-5-hydroxytryptamine implique la réaction de la 5-hydroxytryptamine avec la méthylamine dans des conditions contrôlées . La réaction a généralement lieu dans un solvant organique tel que l’éther diéthylique . Le produit est ensuite purifié par cristallisation et converti en sa forme de sel d’oxalate par réaction avec l’acide oxalique . Les méthodes de production industrielle suivent des voies de synthèse similaires mais sont mises à l’échelle pour s’adapter à des quantités plus importantes .

Analyse Des Réactions Chimiques

L’oxalate de N-oméga-méthyl-5-hydroxytryptamine subit diverses réactions chimiques, notamment :

Substitution : Il peut subir des réactions de substitution nucléophile où le groupe méthylamino est remplacé par d’autres nucléophiles.

Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les solvants organiques, les températures contrôlées et des catalyseurs spécifiques . Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés .

Applications de recherche scientifique

L’oxalate de N-oméga-méthyl-5-hydroxytryptamine est largement utilisé dans la recherche scientifique en raison de son rôle de ligand des récepteurs de la sérotonine . Ses applications comprennent :

Chimie : Utilisé comme réactif dans la préparation d’agonistes des récepteurs de la sérotonine.

Biologie : Utilisé dans des études impliquant des récepteurs de la sérotonine et leurs rôles physiologiques.

Industrie : Utilisé dans le développement de produits pharmaceutiques ciblant les récepteurs de la sérotonine.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Potential:

3-(2-Methylaminoethyl)indol-5-ol oxalate is primarily studied for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets relevant to various diseases, particularly in neuropharmacology. Research indicates that indole derivatives often exhibit significant activity against neurological disorders, making this compound a candidate for further investigation in drug development.

Case Studies:

- Antidepressant Activity: In studies involving animal models, compounds similar to this compound have shown promise as antidepressants by modulating serotonin pathways. This suggests potential applications in treating depression and anxiety disorders.

- Neuroprotective Effects: Research has indicated that indole derivatives can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Biological Research

Mechanism of Action:

The mechanism of action of this compound involves its interaction with neurotransmitter systems. Preliminary studies suggest it may act as a serotonin receptor modulator, influencing mood and cognitive functions.

Applications in Cellular Studies:

- Cell Viability Assays: The compound can be used to assess cell viability in various cancer cell lines, providing insights into its potential anti-cancer properties.

- Signal Transduction Pathways: Investigating how this compound affects signal transduction pathways can reveal its role in cell proliferation and apoptosis.

Chemical Synthesis and Development

Synthetic Routes:

The synthesis of this compound can be achieved through various chemical reactions involving indole derivatives and amines. Understanding these synthetic pathways is crucial for developing more complex analogs with enhanced biological activity.

| Synthesis Method | Description |

|---|---|

| Condensation Reactions | Involves the reaction between indole and amines under acidic conditions to form the desired oxalate derivative. |

| Oxidative Methods | Utilizing oxidizing agents to modify the indole structure may enhance its pharmacological properties. |

Industrial Applications

Material Science:

Beyond medicinal applications, this compound may find use in the development of new materials due to its unique chemical properties. Its derivatives could serve as precursors for polymers or other functional materials.

Mécanisme D'action

Le composé exerce ses effets en se liant aux récepteurs de la sérotonine dans le cerveau . Il agit comme un ligand, modulant l’activité de ces récepteurs et influençant divers processus physiologiques . Les cibles moléculaires comprennent les récepteurs de la sérotonine tels que HTR1A, HTR1B et HTR2A . Les voies impliquées dans son mécanisme d’action sont liées à la signalisation de la sérotonine et à la neurotransmission .

Comparaison Avec Des Composés Similaires

L’oxalate de N-oméga-méthyl-5-hydroxytryptamine est similaire à d’autres dérivés de la sérotonine tels que :

Chlorhydrate de sérotonine : Un autre ligand des récepteurs de la sérotonine avec des applications similaires.

5-Méthoxytryptamine : Un composé de structure chimique similaire mais avec des groupes fonctionnels différents.

N-Acétyl-5-hydroxytryptamine : Un dérivé avec une acétylation au niveau du groupe amine.

La particularité de l’oxalate de N-oméga-méthyl-5-hydroxytryptamine réside dans son motif de méthylation spécifique, qui influence son affinité de liaison et son activité aux récepteurs de la sérotonine .

Activité Biologique

3-(2-Methylaminoethyl)indol-5-ol oxalate, commonly referred to as N-Methyl Serotonin Oxalate, is a compound with significant potential in pharmacology, particularly due to its structural similarities to serotonin (5-HT). This article explores the biological activities associated with this compound, focusing on its interactions with serotonin receptors and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₆N₂O₅, with a molecular weight of 280.3 g/mol. The compound features an indole ring structure with a hydroxyl group at the 5-position and a 2-methylaminoethyl side chain, which contributes to its biological activity. Its light sensitivity and reactivity are notable, particularly regarding hydrogen bonding and interactions with electrophiles due to the hydroxyl group.

Interaction with Serotonin Receptors

Research indicates that this compound exhibits significant biological activity primarily through its interaction with serotonin receptors. These receptors play critical roles in various physiological processes, including mood regulation, cognition, and gastrointestinal function. Preliminary studies suggest that the compound may act as both an agonist and antagonist depending on the specific serotonin receptor subtype involved.

- Serotonin Receptor Agonism : The compound's structural similarity to serotonin allows it to bind effectively to serotonin receptors, potentially enhancing serotonergic signaling. This property could have implications for treating mood disorders such as depression and anxiety .

- Antagonistic Effects : In certain contexts, this compound may inhibit serotonin receptor activity, which could be beneficial in conditions characterized by excessive serotonergic activity, such as certain types of migraines or serotonin syndrome.

The precise mechanism of action for this compound remains under investigation. However, its interactions with various serotonin receptor subtypes suggest a complex pharmacological profile that warrants further exploration through targeted studies. Understanding these mechanisms is crucial for developing potential therapeutic applications .

Potential Applications

Due to its interaction with serotonin receptors, this compound holds promise in several areas:

- Neuropharmacology : As a research tool in neuroscience, it can help elucidate the role of serotonin in neurological disorders.

- Mood Regulation : Its potential effects on mood regulation make it a candidate for further studies in treating depression and anxiety disorders.

- Analytical Chemistry : The compound serves as a reference material for analytical methods involving serotonergic compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their effects on serotonin signaling:

Propriétés

IUPAC Name |

3-[2-(methylamino)ethyl]-1H-indol-5-ol;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.C2H2O4/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11;3-1(4)2(5)6/h2-3,6-7,12-14H,4-5H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOZWAJOUTVNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)O.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80293695 | |

| Record name | 3-(2-Methylaminoethyl)indol-5-ol oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500419 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

15558-50-6, 1975-81-1 | |

| Record name | 1H-Indol-5-ol, 3-[2-(methylamino)ethyl]-, ethanedioate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15558-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indol-5-ol, 3-[2-(methylamino)ethyl]-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1975-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methylaminoethyl)indol-5-ol oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015558506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC 91541 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001975811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC91541 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Methylaminoethyl)indol-5-ol oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80293695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methylaminoethyl)indol-5-ol oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1975-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.